Kuanoniamine E

Description

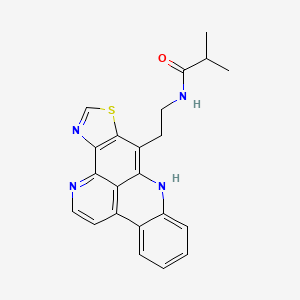

Structure

2D Structure

3D Structure

Properties

CAS No. |

445471-59-0 |

|---|---|

Molecular Formula |

C22H20N4OS |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]propanamide |

InChI |

InChI=1S/C22H20N4OS/c1-12(2)22(27)24-10-8-15-18-17-14(13-5-3-4-6-16(13)26-18)7-9-23-19(17)20-21(15)28-11-25-20/h3-7,9,11-12,26H,8,10H2,1-2H3,(H,24,27) |

InChI Key |

AAQHWEJDBWNALT-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Canonical SMILES |

CC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Synonyms |

kuanoniamine E |

Origin of Product |

United States |

Isolation and Dereplication of Kuanoniamine E from Natural Sources

Taxonomic Identification of Kuanoniamine E-Producing Organisms

This compound belongs to the class of pyridoacridine alkaloids, which are often found in marine invertebrates. The primary sources identified for this compound are certain species of marine ascidians and sponges.

Identification of Marine Ascidians as Primary Sources

Marine ascidians, also known as tunicates or sea squirts, have been identified as significant natural sources of this compound. Specifically, kuanoniamines E and F were first isolated from Singaporean ascidians. nih.govacs.org Other studies on ascidians, such as those from the genus Cystodytes, have reported the isolation of related pyridoacridine alkaloids like kuanoniamine D. bioflux.com.roimesalab.comwashington.edu The chemical diversity within marine ascidians makes them a valuable resource for the discovery of novel compounds. researchgate.netmdpi.commdpi.com

Identification of Marine Sponges (e.g., Oceanapia sagittaria, Oceanapia sp.) as Sources

While this compound was initially isolated from ascidians, other kuanoniamines, such as kuanoniamine C and D, have been reported from marine sponges, particularly those belonging to the genus Oceanapia. Oceanapia sagittaria and Oceanapia sp. have been identified as sources of kuanoniamine C and D. mdpi.comresearchgate.netnih.govacs.orgnio.res.inresearchgate.net Kuanoniamine C, for instance, has been isolated from Oceanapia sagittaria collected from the Gulf of Thailand and from a Micronesian Oceanapia sp. mdpi.comresearchgate.netnih.gov Although the direct isolation of this compound from Oceanapia species is not as widely documented as that of other kuanoniamines, the genus Oceanapia is recognized as a rich source of pyridoacridine alkaloids. nih.govnio.res.in

Extraction and Purification Methodologies for this compound

The process of obtaining pure this compound from the collected marine organisms involves several steps, beginning with extraction to separate the compounds from the biological matrix, followed by purification to isolate the target molecule.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating natural products from marine sources. This technique relies on the differential solubility of compounds in various solvents. unipune.ac.inresearchgate.net For marine organisms like sponges and ascidians, common organic solvents such as ethanol (B145695) (EtOH) and ethyl acetate (B1210297) (EtOAc) are frequently used to extract secondary metabolites, including alkaloids. bioflux.com.romdpi.comresearchgate.netnih.gov For example, in the isolation of kuanoniamines from Oceanapia sagittaria, the homogenized sponge material was extracted with ethanol. The resulting aqueous alcoholic extract was then concentrated and further extracted with ethyl acetate. mdpi.comresearchgate.netnih.gov The choice of solvent or a combination of solvents is critical and depends on the polarity and chemical properties of the target compound. nih.gov

Chromatographic Separation Strategies

Following initial solvent extraction, chromatographic techniques are employed to separate the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. chromtech.commsu.edulibretexts.org Various chromatographic methods can be utilized, ranging from simple column chromatography to more advanced high-performance techniques.

The crude extract containing this compound and other compounds is typically subjected to a series of chromatographic steps to isolate the target alkaloid. This often involves different types of stationary phases and solvent systems to achieve adequate separation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the final purification of natural products, including this compound, to obtain highly pure compounds in sufficient quantities for structural elucidation and biological testing. mdpi.comymc.co.jpjai.co.jp Prep-HPLC utilizes high pressure to force the mobile phase through a column packed with small particles, providing high resolution and efficient separation. chromtech.com The separation is based on the interactions between the analytes and the stationary phase, as well as their solubility in the mobile phase. chromtech.comlibretexts.org By carefully selecting the stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition and flow rate, this compound can be separated from closely related compounds and impurities. mdpi.comescholarship.org The eluent is monitored (e.g., by UV detection), and fractions containing the target compound are collected. libretexts.orgmdpi.com

Column Chromatography

Column chromatography is a fundamental technique widely employed in the isolation and purification of natural products, including alkaloids like this compound. longdom.orgchemistryviews.org This method separates compounds based on their differing affinities for a stationary phase as a mobile phase passes through a packed column. longdom.org Common stationary phases include silica (B1680970) gel and alumina, while the mobile phase is typically a solvent or mixture of solvents. longdom.orgchemistryviews.org By carefully selecting the stationary phase and optimizing the mobile phase composition, components of a mixture can be eluted at different rates, allowing for their collection in separate fractions. longdom.org

Studies on the isolation of other kuanoniamines, such as kuanoniamine A and C from marine sponges, have utilized flash chromatography on silica gel columns with gradient elution systems involving solvents like petrol, chloroform, and methanol (B129727) to purify the target compounds. nih.govresearchgate.net This demonstrates the general applicability of column chromatography in the isolation of kuanoniamine-type alkaloids from marine sources.

Chemotaxonomic Considerations and Distribution of this compound Congeners

This compound belongs to the pyridoacridine class of alkaloids, which are considered important chemotaxonomic markers in marine organisms, particularly within the phyla Porifera (sponges) and Chordata (ascidians/tunicates). researchgate.netresearchgate.netpageplace.deimesalab.com The presence and distribution of specific pyridoacridine alkaloids, including the various kuanoniamines, can provide insights into the biochemical pathways active in these organisms and their symbiotic relationships.

This compound was initially isolated from a Singaporean ascidian. acs.org Other kuanoniamine congeners have been found in a variety of marine invertebrates. Kuanoniamines A-D were first isolated from the mollusk Chelynotus semperi. semanticscholar.orgnih.govmdpi.com Kuanoniamine C has been reported from the Micronesian sponge Oceanapia sp. and the marine sponge Oceanapia sagittaria. semanticscholar.orgnih.govmdpi.comnih.gov Dehydrokuanoniamine B and F have been isolated from the South-Pacific Ocean ascidian Cystodytes violatinctus. semanticscholar.orgnih.govmdpi.com Kuanoniamines A, C, D, E, and F, along with sagitol D, have also been isolated from a Vietnamese ascidian. researchgate.net

The distribution of these congeners across different marine phyla and geographical locations suggests either independent biosynthesis by the host organisms, acquisition through dietary sources, or production by associated microorganisms. nih.gov While some studies suggest that compounds like kuanoniamine C might be produced by the sponge cells themselves, the microbial origin of many marine natural products is also a significant consideration in chemotaxonomy. nih.govnih.govmdpi.com

The structural variations among kuanoniamine congeners, such as the presence or absence of side chains and differences in the fused ring systems, contribute to the chemotaxonomic diversity within this group of alkaloids. semanticscholar.orgrushim.ru

Here is a table summarizing the sources of some kuanoniamine congeners:

| Compound Name | Natural Source | Location |

| This compound | Ascidian | Singapore |

| Kuanoniamine F | Ascidian | Singapore |

| Kuanoniamine A | Chelynotus semperi (mollusk) | - |

| Kuanoniamine B | Chelynotus semperi (mollusk) | - |

| Kuanoniamine C | Chelynotus semperi (mollusk) | - |

| Kuanoniamine D | Chelynotus semperi (mollusk) | - |

| N-Deacetylkuanoniamine C | Oceanapia sp. (sponge) | Micronesia |

| Dehydrokuanoniamine B | Cystodytes violatinctus (ascidian) | South-Pacific Ocean |

| Dehydrokuanoniamine F | Cystodytes violatinctus (ascidian) | South-Pacific Ocean |

| Kuanoniamine C | Oceanapia sagittaria (sponge) | Gulf of Thailand |

| Kuanoniamine A, C, D, E, F, Sagitol D | Ascidian | Vietnam |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques Applied in Structure Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of organic compounds such as Kuanoniamine E. beilstein-journals.orgnih.govresearchgate.net

NMR spectroscopy is a powerful technique that provides information about the magnetic environment of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule. beilstein-journals.orgnih.govnih.govorientaljphysicalsciences.org The assignment of NMR data for pyridoacridine alkaloids, including this compound, can be challenging due to the presence of numerous quaternary carbons and the complex fused-ring system. beilstein-journals.orgnih.gov

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, as well as their immediate electronic environments. beilstein-journals.orgnih.govnih.govorientaljphysicalsciences.org

¹H NMR Spectroscopy: The ¹H NMR spectrum shows signals for each unique type of hydrogen atom in the molecule. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the integration of the signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) of a signal provides information about the number of neighboring protons. Analysis of the ¹H NMR spectrum of this compound yields crucial information about the presence and environment of its hydrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides signals for each unique carbon atom. ¹³C chemical shifts are particularly sensitive to the hybridization and functionalization of carbon atoms. While standard ¹³C NMR spectra don't typically show splitting due to coupling with protons (they are usually proton-decoupled), techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. orientaljphysicalsciences.org Obtaining complete ¹³C NMR assignments, especially for quaternary carbons, can be difficult in complex structures like this compound. beilstein-journals.orgnih.gov

Two-dimensional (2D) NMR experiments provide through-bond or through-space correlation information between nuclei, which is essential for piecing together the molecular structure. princeton.edugithub.iomdpi.comresearchgate.net These techniques are critical for overcoming the limitations of 1D NMR, particularly in complex molecules.

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that reveals correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). princeton.edugithub.io Cross-peaks in a COSY spectrum connect coupled protons, allowing the identification of spin systems (groups of connected protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.edugithub.ionih.gov This experiment is invaluable for assigning proton signals to their corresponding carbon signals and for identifying CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.edugithub.ionih.gov HMBC correlations are particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems, providing key information for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that shows through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are coupled through bonds. princeton.edugithub.iomdpi.com NOESY correlations provide information about the three-dimensional structure and relative stereochemistry of a molecule.

Detailed analysis of the 2D NMR data (COSY, HSQC, HMBC, and NOESY) for this compound allows for the assignment of its complex network of coupled protons and carbons, providing the correlations necessary to build the structural framework. beilstein-journals.orgnih.gov

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in structural identification. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of the molecule or its fragments. bioanalysis-zone.com For this compound, HRMS data is crucial for confirming the molecular formula by comparing the experimentally determined exact mass with the calculated mass for a proposed elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and high-molecular-weight compounds, including natural products like alkaloids. miamioh.eduucdavis.edu ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺), which can be used to determine the molecular weight of the intact molecule. miamioh.eduucdavis.eduresearchgate.net ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures.

The combination of HRMS and ESI-MS provides complementary information for the structural elucidation of this compound. ESI-MS confirms the molecular weight and provides information about the ionization behavior, while HRMS provides the accurate mass necessary to determine the elemental composition. researchgate.net

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number and environment of protons, coupling information | Identifying proton types and their neighbors in the complex ring system. |

| ¹³C NMR | Number and environment of carbon atoms, carbon types (with DEPT) | Identifying different carbon environments, including challenging quaternary carbons. beilstein-journals.orgnih.gov |

| COSY | Through-bond proton-proton correlations (spin systems) | Mapping connectivity between coupled protons within the fused rings. |

| HSQC | One-bond proton-carbon correlations | Assigning proton signals to their directly attached carbons. |

| HMBC | Multiple-bond proton-carbon correlations (2-4 bonds) | Connecting different parts of the molecule, crucial for quaternary carbons. beilstein-journals.orgnih.gov |

| NOESY | Through-space proton-proton correlations | Determining relative stereochemistry and conformation. |

| HRMS | Accurate mass, elemental composition | Confirming the molecular formula of this compound. bioanalysis-zone.com |

| ESI-MS | Molecular weight (via molecular/adduct ions) | Determining the mass of the intact molecule, often coupled with HRMS. ucdavis.eduresearchgate.net |

Table 1: Summary of Spectroscopic Techniques Used in Structural Elucidation

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. mpg.deresearchgate.netwikipedia.orgedinst.com These techniques probe the vibrational modes of molecules, which are unique to their chemical structure and bonding. wikipedia.orgedinst.com

Infrared spectroscopy measures the absorption of infrared radiation by a sample, corresponding to transitions between vibrational energy levels. researchgate.net For a vibration to be IR active, there must be a change in the molecular dipole moment during the vibration. mpg.de Fourier Transform Infrared (FT-IR) spectroscopy is a common method used to obtain high-quality IR spectra. researchgate.netbruker.com

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light. wikipedia.orgedinst.comlibretexts.org When monochromatic light, typically from a laser, interacts with a molecule, most photons are elastically scattered (Rayleigh scattering). wikipedia.orglibretexts.org However, a small fraction of photons undergo inelastic scattering, either losing energy to the molecule (Stokes scattering) or gaining energy (Anti-Stokes scattering). edinst.comlibretexts.org The energy difference between the incident and scattered photons corresponds to the vibrational energy modes of the molecule. edinst.com For a vibration to be Raman active, there must be a change in the molecular polarizability during the vibration. edinst.com Raman spectroscopy provides a structural fingerprint that can be used to identify molecules. wikipedia.orgedinst.com

X-ray Crystallography for Related Pyridoacridine Scaffolds

X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information of crystalline compounds, including the precise arrangement of atoms and bond lengths and angles. mdpi.comrsc.org While obtaining suitable crystals for X-ray analysis of a specific compound like this compound can be challenging, beilstein-journals.orgnih.gov X-ray crystallography has been successfully applied to determine the structures of related pyridoacridine alkaloids and scaffolds. researchgate.netresearchgate.netrsc.orgresearchgate.nethal.sciencersc.org

The crystal structures of related pyridoacridine scaffolds provide crucial insights into the common structural features and variations within this class of compounds. For example, single-crystal X-ray diffraction has been used to revise the previously reported regiochemistry of the thiazole (B1198619) moiety in dercitin (B46172) and other related alkaloids, which are structurally related to kuanoniamines. researchgate.netresearchgate.net Studies on synthetic analogues containing the pyridoacridine framework have also utilized X-ray structural analysis to confirm their solid-state structures. rsc.orgresearchgate.nethal.sciencersc.org

Computational Chemistry Approaches to Structural Confirmation

Computational chemistry plays an increasingly important role in the structural elucidation and confirmation of complex natural products. researchgate.netresearchgate.net Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be used to predict various molecular properties, including spectroscopic parameters like NMR chemical shifts and vibrational frequencies, as well as to optimize molecular geometries and assess relative stabilities of possible isomers. researchgate.netresearchgate.netaps.orguzh.chmdpi.comnih.gov

For this compound, computational chemistry approaches can be applied to confirm proposed structures by comparing calculated spectroscopic data with experimental results. For instance, DFT calculations can be used to compute theoretical IR or Raman spectra or predict NMR chemical shifts for a hypothesized structure of this compound. researchgate.netresearchgate.net The level of agreement between the calculated and experimental data can provide strong evidence for the correctness of the assigned structure. researchgate.net

Furthermore, computational methods can be employed to explore different possible isomeric structures and determine their relative energies, helping to distinguish the most likely structure among several possibilities. researchgate.netnih.gov This is particularly useful when experimental data alone are not sufficient for unambiguous structural assignment, which can be the case for complex molecules with multiple fused rings and quaternary carbons like pyridoacridine alkaloids. beilstein-journals.org Studies have shown the utility of combining computational approaches, such as DFT calculations, with experimental NMR data for more accurate structure elucidation. researchgate.net

Computational chemistry also allows for the investigation of electronic structure properties, which can provide further insights into the compound's characteristics and reactivity. aps.orguzh.chnih.govquantum-espresso.orgpennylane.ai

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biogenetic Origins of the Pyridoacridine Skeleton

The core pyridoacridine skeleton, a defining feature of Kuanoniamine E, is hypothesized to arise from the condensation and cyclization of smaller, biologically available molecules. Research into the biosynthesis of other pyridoacridine alkaloids, such as shermilamine B and eilatin (B218982), has proposed pathways involving the incorporation of amino acid-derived units. These studies suggest a complex series of enzymatic reactions and spontaneous cyclizations that ultimately lead to the formation of the characteristic four-to-eight fused-ring system. nih.govmdpi.com The high degree of conjugation within the pyridoacridine structure is responsible for the vibrant colors often observed in these alkaloids. nih.govbeilstein-journals.org

Key Precursors and Building Blocks in Kuanoniamine Biosynthesis (e.g., Catechol, Kynuramine)

Based on studies of related pyridoacridine alkaloids, several key precursors have been implicated in the construction of the molecular scaffold. Tryptophan has been established as a precursor for some pyridoacridines, undergoing transformations to form kynurenine (B1673888) and subsequently kynuramine (B1673886). nih.govbeilstein-journals.org Kynuramine, a key building block, is then proposed to react with other units to form the fused ring system. nih.govbeilstein-journals.org

Another important proposed precursor is catechol (or its oxidized form, o-benzoquinone). mdpi.combeilstein-journals.orgresearchgate.net Biomimetic synthesis approaches towards related alkaloids like eilatin have demonstrated that the reaction between kynuramine and catechol under oxidative conditions can lead to the formation of the pyridoacridine framework. mdpi.comresearchgate.netsemanticscholar.org This suggests that these relatively simple molecules serve as fundamental building blocks in the complex assembly process. While direct feeding experiments specifically for this compound are not extensively detailed in the provided information, the established pathways for related marine pyridoacridines strongly indicate the likely involvement of these or analogous precursors.

The proposed involvement of these precursors can be summarized in the following potential building blocks:

| Precursor | Proposed Role in Biosynthesis |

| Tryptophan | Source of Kynuramine |

| Kynuramine | Nitrogen-containing building block |

| Catechol | Aromatic building block (via oxidative coupling) |

Enzymatic Transformations and Proposed Biosynthetic Intermediates

The conversion of primary metabolites like tryptophan and catechol into the complex pyridoacridine structure of this compound is mediated by a series of enzymatic transformations. While specific enzymes directly involved in this compound biosynthesis have not been fully elucidated in the provided data, general principles of alkaloid biosynthesis and studies on related compounds offer insights into the types of reactions likely to occur. These may include oxidation, cyclization, condensation, and potentially methylation or halogenation steps, which are common in the biosynthesis of marine natural products.

Proposed biosynthetic pathways for other pyridoacridines suggest the formation of various cyclic and acyclic intermediates before the final ring system is fully assembled. nih.govbeilstein-journals.org These intermediates would be subject to further enzymatic modifications, guiding the synthesis towards the specific structure of this compound, which features a thiazole (B1198619) ring and an acylated phenethylamine (B48288) side chain. mdpi.com The precise sequence of these enzymatic steps and the structures of the transient intermediates remain areas requiring further detailed investigation.

Chemoenzymatic Investigations into this compound Formation

Chemoenzymatic synthesis, which combines the power of chemical synthesis with the specificity of enzymatic catalysis, offers a valuable approach to both synthesize complex natural products and investigate their biosynthetic pathways. beilstein-journals.orgmdpi.com While the provided information does not detail specific chemoenzymatic studies focused solely on this compound formation, this approach has been applied to the synthesis and study of other complex molecules, including macrocyclic peptides and polyketides, and could be a powerful tool for dissecting the challenging biosynthesis of this compound. beilstein-journals.orgmdpi.comdocumentsdelivered.comnih.gov

Enzymatic reactions can be employed for specific, difficult-to-achieve chemical transformations or to produce key intermediates that can then be elaborated upon using synthetic chemistry. nih.govcsic.esharvard.edu Chemoenzymatic strategies can also be used to synthesize labeled precursors for feeding studies or to produce intermediates that accumulate when specific enzymes are inhibited, thereby helping to map out the biosynthetic route. The complexity of the this compound structure suggests that a combination of enzymatic and chemical steps is likely involved in its natural production, and chemoenzymatic investigations hold promise for both understanding and potentially replicating this process in a laboratory setting.

Chemical Synthesis and Analogue Development

Total Synthesis Strategies for Kuanoniamine E and Related Pyridoacridines

Total synthesis of pyridoacridine alkaloids often involves the construction of the characteristic fused tetracyclic or pentacyclic ring system. mdpi.comub.edu Various strategies have been developed, frequently employing key reactions to form the carbon-nitrogen bonds and build the aromatic and heteroaromatic rings.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like this compound, involving the hypothetical breaking of bonds to simplify the target molecule into readily available starting materials. deanfrancispress.com For pyridoacridine alkaloids, common retrosynthetic strategies involve disconnecting bonds that allow for the assembly of the core ring system from simpler, often commercially available, precursors. While specific retrosynthetic analyses for this compound were not explicitly detailed in the search results, general approaches to related pyridoacridines provide insight. These often involve disconnections that lead to key intermediates such as substituted quinones, aminoacetophenones, or other aromatic and heteroaromatic building blocks. mdpi.comnih.gov The challenge lies in selectively forming the correct ring junctions and incorporating the specific substituents found in this compound.

Multi-Step Synthetic Routes and Methodological Innovations

The total synthesis of pyridoacridine alkaloids typically involves multi-step synthetic routes. beilstein-journals.orglibretexts.org Methodological innovations in this area have focused on developing efficient and selective reactions to construct the complex fused ring system. One frequently utilized strategy, particularly for ascididemin-type pyridoacridines, involves an oxidative amination followed by an acid-catalyzed cyclization. mdpi.comnih.gov This approach, pioneered by Bracher, has been adapted and modified for the synthesis of various related compounds. mdpi.comnih.gov Another strategy involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to assemble functionalized acridines and pyridoacridines. ub.edu The annulation of the pyridine (B92270) ring is a critical step, often achieved through condensation reactions involving activated methyl groups or other functional handles. mdpi.comnih.gov

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective and enantioselective synthesis are important for compounds with chiral centers, aiming to produce a specific stereoisomer. ethz.ch While the core pyridoacridine system of this compound is largely planar and aromatic, the presence of the isopropyl substituent introduces a potential for stereoisomerism if there are other chiral centers or if the synthesis involves steps that create new stereocenters. Some synthetic approaches to pyridoacridine alkaloids have explored stereoselective transformations, such as stereoselective cyclization reactions or the use of chiral auxiliaries or catalysts to control the formation of stereocenters. scribd.comrsc.org For example, stereoselective synthesis of other complex molecules has been achieved through methods like metal-free enaminone C-N bond cyanation or catalytic cascade reactions. rsc.org20.210.105 The synthesis of pseudocerosine, another pyridoacridine, yielded two diastereomers, indicating that stereochemical control can be a relevant aspect in the synthesis of this class of compounds. researchgate.net

Partial Synthesis and Derivatization of this compound Analogues

Partial synthesis and derivatization involve modifying the structure of this compound or a closely related precursor to create analogues. This is a common strategy to explore structure-activity relationships and develop compounds with improved properties. beilstein-journals.orgnih.gov

Modification of Core Pyridoacridine Structure

Modifications to the core pyridoacridine structure can involve altering the oxidation state of the rings, introducing or removing heteroatoms, or changing the arrangement of the fused rings (i.e., synthesizing different isomers). beilstein-journals.orgub.edu Analogues with altered core structures, such as those with modified quinone or acridone (B373769) moieties, have been synthesized to investigate their biological activities. ub.edu For example, approaches have been developed to synthesize ascididemin-type pyridoacridines where the quinoline-5,8-dione building block is replaced with other quinones or even heteroaromatic systems like thiophene (B33073) or furan (B31954) quinones. mdpi.comnih.gov

Introduction of Substituents on the Aromatic Rings

Introducing substituents on the aromatic rings of the pyridoacridine core is a primary method for generating this compound analogues. This can involve various chemical reactions, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, or directed metalation followed by electrophilic quenching. ub.edubeilstein-journals.org The position and electronic nature of substituents can significantly impact the compound's physical properties, electronic distribution, and interactions with biological targets. Studies on pyridoacridine analogues have shown the introduction of substituents at various positions, such as the 3, 6, or 10 positions, to modify their affinity for DNA structures like G-quadruplexes. ub.edu Functionalization of methyl groups on the aromatic system to aldehydes, followed by further reactions with amines, has also been reported in the synthesis of pyridoacridine derivatives. ub.edu

Data Table: Examples of Pyridoacridine Synthesis Strategies and Modifications

| Strategy/Modification | Key Reactions/Methods | Outcome/Application | Source(s) |

| Total Synthesis (General Pyridoacridines) | Oxidative amination, acid-catalyzed cyclization | Formation of the fused ring system | mdpi.comnih.gov |

| Total Synthesis (Related Pyridoacridines) | Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck) | Assembly of functionalized acridines/pyridoacridines | ub.edu |

| Annulation of Pyridine Ring | Condensation with activated methyl groups, N,N-dimethylformamide diethyl acetal | Formation of the final pyridine ring | mdpi.comnih.gov |

| Partial Synthesis/Analogue Development | Modification of quinone/acridone moieties | Altering core structure | ub.edu |

| Introduction of Substituents | Electrophilic substitution, Palladium-catalyzed cross-coupling, Directed metalation | Modifying electronic and physical properties, influencing biological interactions | ub.edubeilstein-journals.org |

| Functionalization of Alkyl Groups | Oxidation to aldehyde, reaction with amines | Introduction of side chains | ub.edu |

Synthetic Access to Ring-Opened or Modified Variants

The chemical synthesis of ring-opened or modified variants of this compound represents a significant area of exploration in the study of pyridoacridine alkaloids. While this compound itself possesses a complex, fused ring system, research has identified related natural products and synthetic analogues that feature alterations to this core structure, including ring-opened forms or modifications of specific rings.

Naturally occurring ring-opened pyridoacridine alkaloids structurally related to this compound have been isolated. For instance, subarine, a new ring-opened pyridoacridine alkaloid, was isolated alongside this compound and Kuanoniamine F from a Singaporean ascidian, highlighting the natural existence of such structural variations nih.gov. Another "ring-opened" variant (compound 87) has been depicted to illustrate its structural relationship to other pyridoacridine alkaloids, including this compound wikipedia.org. The isolation of these natural variants suggests potential biosynthetic pathways that involve ring scission or alternative cyclization patterns, which can, in turn, inspire synthetic strategies.

Synthetic efforts towards modified variants of pyridoacridine alkaloids, while not always focused directly on this compound, provide valuable insights into the methodologies applicable to its structural modification. Studies on analogues of related compounds, such as Kuanoniamine A, demonstrate the feasibility of altering specific rings within the pyridoacridine scaffold. For example, analogues of Kuanoniamine A have been synthesized where the thiazole (B1198619) ring is substituted with an aryl ring, showcasing the potential for replacing heterocyclic moieties with carbocyclic systems wikipedia.orgchem960.com. The synthesis of such analogues often involves building up the polycyclic system through various cyclization and annelation reactions, starting from simpler precursors regulations.govwikidoc.org.

General synthetic approaches to the pyridoacridine ring system, which serve as a foundation for analogue development, include oxidative amination followed by acid-catalyzed cyclization and subsequent annulation steps to form the final rings. Other strategies involve radical reactions or anionic ring closures. Modifications to these general routes can potentially lead to ring-opened or altered structures by changing the sequence of cyclization, employing different coupling partners, or introducing functional groups that predispose certain bonds to cleavage or rearrangement.

While detailed synthetic procedures specifically yielding ring-opened or modified variants of this compound were not extensively detailed with specific reaction conditions or yields in the provided search results, the existence of natural variants and the successful synthesis of modified analogues of related pyridoacridines confirm that synthetic access to such compounds is a relevant area of research within this class of natural products. Future synthetic studies may explore targeted ring-opening reactions of this compound or its synthetic intermediates, as well as the construction of analogues with designed modifications to the ring system to investigate the impact of structural changes on biological activity and physicochemical properties.

Biological Activity Profiling: in Vitro and Mechanistic Investigations

Cellular and Molecular Target Identification

Investigations have aimed to identify the specific cellular and molecular components with which kuanoniamines interact to exert their biological effects.

Enzyme Inhibition Studies (e.g., Nucleic Acid Biosynthesis, Aspartyl Semialdehyde Dehydrogenase, Mitochondrial Respiratory Complex II)

Pyridoacridine alkaloids, as a class, have been reported to exhibit various enzymatic inhibitory activities. For instance, meridine, another pyridoacridine alkaloid, has shown antifungal activity by inhibiting nucleic acid biosynthesis. beilstein-journals.org Petrosamine B, isolated from the sponge Oceanapia sp., was found to inhibit the Helicobacter pylori enzyme aspartyl semialdehyde dehydrogenase, suggesting an antibacterial mechanism. beilstein-journals.orgub.edu Aspartate-semialdehyde dehydrogenase is an enzyme involved in the aspartate pathway, which is essential for the biosynthesis of amino acids like lysine, methionine, and threonine in bacteria and plants. wikipedia.org This pathway is absent in humans, making it a potential target for selective antibacterial agents. wikipedia.org

While direct studies on Kuanoniamine E's inhibition of nucleic acid biosynthesis or aspartyl semialdehyde dehydrogenase are not explicitly detailed in the provided search results, the activity of related pyridoacridines suggests potential avenues for investigation.

Research on Kuanoniamine C, a related kuanoniamine, has indicated that it may inhibit mitochondrial respiratory complex II. jst.go.jpresearchgate.netresearchgate.net Mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH), plays a dual role in the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com Inhibition of complex II can lead to the accumulation of succinate and the generation of reactive oxygen species (ROS). mdpi.comnih.gov Studies on Kuanoniamine C in NIH3T3-L1 preadipocytes showed that it suppressed MTT activity, which is indicative of mitochondrial function, similar to the known complex II inhibitor atpenin A5. jst.go.jp Kuanoniamine C treatment also increased succinate levels, further supporting the hypothesis of complex II inhibition. jst.go.jp However, it is noted that further studies are required to determine if Kuanoniamine C directly binds to mitochondrial complex II. jst.go.jp

Interaction with Biological Macromolecules (e.g., DNA Intercalation)

Pyridoacridine alkaloids are known for their highly conjugated structures, which can lead to interactions with biological macromolecules. beilstein-journals.org The acridine (B1665455), acridone (B373769), dihydroacridine, and quinolone cores found in these alkaloids contribute to their ability to interact with DNA. beilstein-journals.org DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is a common mechanism of action for many cytotoxic compounds, including some alkaloids, as it can interfere with essential cellular processes like replication and transcription. mdpi.commicrobeonline.com

While the provided information does not specifically detail this compound's direct interaction with DNA via intercalation, the structural characteristics of pyridoacridines and the reported DNA synthesis inhibition by related kuanoniamines like Kuanoniamine A suggest that this could be a potential mechanism. Kuanoniamine A has been shown to be a more potent inhibitor of DNA synthesis than Kuanoniamine C. researchgate.netnih.gov Planar tetracyclic heterocycles, similar to the core structure of kuanoniamines, have been suggested to act via intercalation. auckland.ac.nz

Modulation of Cellular Signaling Pathways (e.g., ROS-ERK-β-catenin signaling)

Kuanoniamines have been observed to modulate cellular signaling pathways. Studies on Kuanoniamine C in NIH3T3-L1 preadipocytes demonstrated that it activated reactive oxygen species (ROS)–extracellular signal-regulated kinase (ERK)–β-catenin signaling. jst.go.jpresearchgate.net This signaling pathway was found to be important in suppressing adipogenesis induced by insulin, IBMX, and dexamethasone. jst.go.jp The induction of ROS appears to be necessary for the Kuanoniamine C-dependent suppression of adipogenesis signaling. jst.go.jpresearchgate.net Kuanoniamine C treatment led to the upregulation of phosphorylation of ERK and β-catenin expression, which was suppressed by a ROS scavenger. jst.go.jp The ROS-ERK-β-catenin pathway has been implicated in various cellular processes, including differentiation and proliferation. mdpi.comnih.gov

In Vitro Cytostatic and Growth Inhibitory Activities

Kuanoniamines have demonstrated cytostatic and growth inhibitory effects in various in vitro models.

Effects on Cell Proliferation and Viability in Preclinical Cell Models

Kuanoniamines, including this compound, have been isolated from marine organisms and evaluated for their cytotoxic properties. This compound and Kuanoniamine F were isolated from a source, and related kuanoniamines like Kuanoniamine A and C have shown growth inhibitory effects on human tumor cell lines. ub.edu Kuanoniamine A was found to be a potent growth inhibitor across several human tumor cell lines and a non-tumor cell line. ub.eduresearchgate.netnih.gov Kuanoniamine C was less potent but showed selectivity towards the estrogen-dependent breast cancer cell line MCF-7. ub.eduresearchgate.netnih.gov

Studies evaluating the effect of Kuanoniamine A and C on the growth of various human tumor and non-tumor cell lines after 48 hours of continuous exposure provided GI₅₀ values (concentration causing 50% growth inhibition). nih.gov

| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | NCI-H460 | SF-268 | UACC-62 | MRC-5 (Non-tumor) |

| Kuanoniamine A | ≤ 5 µM | ≤ 5 µM | ≤ 5 µM | ≤ 5 µM | ≤ 5 µM | ≤ 5 µM |

| Kuanoniamine C | 0.81 ± 0.11 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |

Note: GI₅₀ values for Kuanoniamine A were reported as ≤ 5 µM across the tested cell lines. nih.gov

These results indicate that Kuanoniamine A exhibits potent, non-selective growth inhibition, while Kuanoniamine C shows selective inhibition of the MCF-7 breast cancer cell line. nih.gov Kuanoniamine C has also been reported to exhibit cytotoxicity against HeLa and MONO-MAC 6 tumor cells. nih.gov

Cell viability and proliferation can be assessed using various methods, such as MTT, WST-8, and cell counting assays, which measure metabolic activity or cell number. jst.go.jpsigmaaldrich.com Kuanoniamine C was found to slightly suppress mitochondrial function (measured by MTT activity) despite not significantly affecting cell viability or ATP production in NIH3T3-L1 cells at certain concentrations. jst.go.jp However, Kuanoniamine A significantly affected cell viability, even at low concentrations and short exposure times in MCF-7 cells. researchgate.netnih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The growth inhibitory effects of kuanoniamines can be mediated, in part, by the induction of programmed cell death, such as apoptosis. researchgate.netnih.govnih.govfrontiersin.org Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is characterized by specific morphological markers like chromatin condensation and DNA fragmentation. nih.govfrontiersin.org

Studies on Kuanoniamine A and C in MCF-7 cells have shown that both compounds can induce apoptosis. researchgate.netnih.govnih.gov Using the TUNEL assay, which detects DNA fragmentation, an increase in apoptotic cells was observed after treatment with both kuanoniamine A and C compared to untreated control cells. nih.gov

| Compound | Concentration | Apoptotic Cells (%) |

| Control | - | 1.41 |

| Kuanoniamine A | 0.5 µM | 6.19 |

| Kuanoniamine A | 1.0 µM | 7.2 |

| Kuanoniamine C | 1.0 µM | 5.21 |

| Kuanoniamine C | 2.5 µM | 9.25 |

These findings suggest that apoptosis contributes to the antiproliferative effects of Kuanoniamine A and C on MCF-7 cells. nih.gov Kuanoniamine A was also found to cause an extensive reduction of MCF-7 cells in the G2/M phase of the cell cycle, with a consequent accumulation in the G1 phase, which is consistent with cell cycle arrest preceding apoptosis. researchgate.netnih.gov In contrast, Kuanoniamine C did not show a considerable effect on cell cycle distribution at the tested concentrations. nih.govfrontiersin.org

Cell Cycle Perturbations (e.g., G2/M phase arrest)

Cell cycle arrest is a mechanism by which the proliferation of cells is halted, often in response to DNA damage or other cellular stress, and can be a target for therapeutic intervention, particularly in cancer. The G2/M phase checkpoint is a critical control point that prevents cells from entering mitosis before DNA replication is complete or if DNA damage is present. medsci.orgnih.govnih.gov While direct studies specifically detailing this compound's impact on the cell cycle, such as inducing G2/M phase arrest, were not prominently found in the search results, related pyridoacridine alkaloids, such as Kuanoniamine A, have demonstrated effects on the cell cycle. Kuanoniamine A has been shown to cause a significant reduction of MCF-7 breast cancer cells in the G2/M phase and an increase in apoptotic cells. nih.govresearchgate.net This suggests that compounds within the kuanoniamine class may influence cell cycle progression, potentially through mechanisms that trigger G2/M arrest or lead to apoptosis. Further research is needed to specifically elucidate the effects of this compound on the cell cycle and the underlying mechanisms involved.

Other Preclinical Biological Activities

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiprotozoal)

This compound, as a pyridoacridine alkaloid, belongs to a class of natural products recognized for their antimicrobial properties. beilstein-journals.orgsemanticscholar.org While specific detailed studies on the antimicrobial activity of this compound were not extensively provided, related kuanoniamines and pyridoacridine alkaloids have shown activity against a range of microorganisms. For instance, Kuanoniamine D has exhibited antibacterial activity against Escherichia coli and Micrococcus luteus. nih.govmdpi.com Extracts containing kuanoniamines have also demonstrated broad-spectrum antibiotic activity, inhibiting both bacterial and fungal pathogens. researchgate.net The emergence of antibiotic-resistant microbes highlights the importance of identifying new chemotypes with antimicrobial activity, a category that includes marine-derived alkaloids like the kuanoniamines. researchgate.net

Studies on synthetic analogues of kuanoniamine A have also indicated antiprotozoal activity against Leishmania sp. and Toxoplasma gondii. researchgate.netnih.govparasite-journal.org This suggests the potential for kuanoniamines, including this compound, to possess activity against protozoal parasites.

Modulation of Adipogenesis and Metabolic Pathways

Adipogenesis, the process of fat cell formation, and the modulation of metabolic pathways are areas of increasing interest in the context of metabolic disorders such as obesity. jst.go.jpwikipedia.org Kuanoniamine C, a related pyridoacridine alkaloid, has been shown to suppress adipogenesis and white adipose tissue expansion. jst.go.jpnih.govresearchgate.net This modulation involves influencing mitochondrial function, leading to the activation of signaling pathways such as the ROS-extracellular signal-regulated kinase (ERK)-β-catenin pathway, which can antagonize adipogenesis induced by factors like insulin, IBMX, and dexamethasone. jst.go.jpnih.govjst.go.jp Kuanoniamine C's effect on adipogenesis appears to involve the inhibition of mitochondrial respiratory complex II and the suppression of PPARγ mRNA expression by downregulating C/EBPδ expression and upregulating β-catenin through sustained ERK activation. jst.go.jpnih.gov

While direct studies on this compound's effects on adipogenesis and metabolic pathways were not found, the demonstrated activity of Kuanoniamine C suggests that other kuanoniamines, including this compound, could potentially influence these processes. Metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are fundamental to cellular energy production and biomass synthesis. libretexts.orgembopress.orgresearchgate.net Modulation of these pathways can have significant effects on cellular differentiation and function, including adipogenesis. Further investigation is needed to determine if this compound shares similar adipogenesis-modulating properties and to explore its potential impact on broader metabolic pathways.

Structure Activity Relationship Sar Studies of Kuanoniamine E and Analogues

Correlation of Structural Features with Biological Potency and Selectivity

The biological activity of pyridoacridine derivatives, including Kuanoniamine E, is intrinsically linked to specific structural features. This compound is characterized by a planar tetracyclic pyridoacridine core, two ketone groups at positions 5 and 12, and a dimethylamino-substituted ethenyl group at position 6. This core structure is well-known for its ability to interact with DNA and inhibit topoisomerases, mechanisms often associated with cytotoxic effects. wikipedia.org

The planar nature of the pyridoacridine core facilitates intercalation into DNA, a key mechanism in the potential anticancer activity of these compounds. wikipedia.org The presence of the 5,12-dione functionalities is reported to enhance π-π stacking interactions, further contributing to the molecule's interaction with biological targets. The dimethylamino-substituted ethenyl group at position 6 plays a role in modulating the electronic properties of this compound and influences its basicity and solubility profile, which can impact its targeted biological activity.

Studies on kuanoniamine analogues have demonstrated varying levels of antiprotozoal activity compared to established drugs. nih.govchem960.com Furthermore, some synthetic kuanoniamine analogues have shown significant growth inhibition against a panel of human cancer cell lines. nih.gov Research on related pyridoacridine alkaloids, such as ascididemin (B1665191) analogues, has highlighted the importance of specific substituents, like electron-withdrawing groups and the presence of NHR groups at certain positions, for favorable anti-tumor activity. nih.gov Kuanoniamine analogues like Kuanoniamine B, C, and D have also exhibited notable activities in specific cell lines.

Impact of Ring Substituents on Activity Profiles

The nature and position of substituents on the pyridoacridine core significantly influence the biological activity profile of this compound and its analogues. As noted, the dimethylamino-substituted ethenyl group at position 6 of this compound affects its electronic properties, basicity, and solubility, all of which are critical determinants of its interaction with biological targets.

Minor alterations to the pyridoacridine skeleton can lead to a diverse range of biological activities. While specific detailed studies on the impact of various ring substituents solely on this compound's activity are limited in the provided search results, research on other compound classes with similar structural motifs, such as benzothiazoles and thiazoles, underscores the general principle that substituents can dramatically alter activity and selectivity. For instance, the presence of halogen atoms, phenyl groups, or electron-withdrawing/donating groups on these scaffolds has been shown to impact their biological effects. Extrapolating this principle to the pyridoacridine framework suggests that strategic placement and chemical nature of substituents on the rings of this compound analogues would be crucial for optimizing their potency and selectivity for desired biological targets. The SAR studies on ascididemin analogues, indicating that electron-withdrawing substituents and NHR groups at specific positions enhance anti-tumor activity, further support the significant impact of ring substitution on the activity profiles of pyridoacridine-based compounds. nih.gov

Significance of the Pyridoacridine Core for Bioactivity

The pyridoacridine core is the fundamental structural element responsible for many of the observed biological activities of this compound and related compounds. This planar tetracyclic system provides the scaffold necessary for intercalation into DNA, a well-established mechanism for inhibiting replication and transcription, leading to cytotoxicity. wikipedia.org The core planar iminoquinone moiety present in pyridoacridines is particularly implicated in this DNA intercalation and the inhibition of topoisomerase II, an enzyme vital for DNA management. wikipedia.org

Owing to its crucial role in mediating these interactions, the pyridoacridine moiety is recognized as a valuable "lead compound" scaffold in medicinal chemistry. nih.gov Its presence forms the basis of numerous natural products with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal activities. nih.gov The inherent ability of the pyridoacridine core to engage with key biological targets like DNA and topoisomerase II underlies the significant bioactivity observed in this class of alkaloids, making it a prime target for structural modification and drug development.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational approaches play an increasingly important role in modern SAR analysis of compounds like this compound and its analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide powerful tools for understanding the relationship between chemical structure and biological activity and for guiding the design of novel compounds.

Computational chemistry and molecular modeling software can be used to identify potential binding site interactions when the structure of the biological target is known. QSAR models aim to predict the biological activities of new drug candidates by establishing mathematical relationships between structural descriptors of compounds and their observed activities. This allows researchers to estimate the potential activity of virtual compounds before they are synthesized and tested experimentally.

Molecular docking studies are often employed to provide insights into the probable binding modes and affinities of compounds with their target proteins. These studies can offer valuable support for experimental findings and help to elucidate the mechanism of action at a molecular level. For instance, molecular docking studies have been performed on some kuanoniamine analogues to understand how they interact with proteins like tubulin. nih.gov The integration of QSAR and molecular docking can significantly accelerate the drug discovery process by enabling the in silico design and prioritization of compounds with a higher probability of desired activity. Furthermore, advanced computational methods, including machine learning and artificial intelligence, are being increasingly applied to analyze complex SAR patterns and improve activity predictions.

Advanced Research Methodologies and Spectroscopic Applications in Kuanoniamine E Research

High-Throughput Screening (HTS) in Biological Activity Assessment

High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. bmglabtech.com, wikipedia.org This automated approach leverages robotics, liquid handling devices, and sensitive detectors to quickly assess the biological or biochemical activity of numerous molecules in a cost-effective manner. bmglabtech.com, wikipedia.org HTS is valuable for identifying compounds that modulate a particular biomolecular pathway and can accelerate target analysis by screening large compound libraries. bmglabtech.com, wikipedia.org While HTS does not typically identify drugs directly, it is effective in identifying "leads" that serve as starting points for further drug design and understanding biochemical processes. bmglabtech.com The process generally involves sample and compound library preparation, method automation, robotic workstation configuration, and data acquisition and handling. bmglabtech.com HTS can be used to assess pharmacological targets and profile agonists and antagonists for receptors and enzymes. bmglabtech.com Miniaturized cell-based assays are frequently employed in HTS to screen chemical libraries for molecules exhibiting different biological activities. nih.gov HTS allows for a broad investigation of biological targets, pathways, and mechanisms related to various endpoints, including toxicity. nih.gov Quantitative HTS (qHTS), a variation involving titration-based screening, can generate concentration-response curves for a large number of compounds in a single experiment, providing richer data sets for identifying reliable biological activities and accelerating lead identification. nih.gov

Application of Advanced Analytical Techniques for Purity and Identity Confirmation

Confirming the purity and identity of isolated compounds like Kuanoniamine E is a critical step in natural product research. A range of advanced analytical techniques are employed for this purpose, ensuring the integrity and accurate characterization of the compound. researchgate.netalwsci.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of liquid chromatography that utilizes smaller stationary phase particles and higher pressure limits compared to traditional HPLC. chromatographytoday.com This results in faster separations and enhanced resolution of complex mixtures. chromatographytoday.com UHPLC's improved resolution and sensitivity make it suitable for the identification and quantitative analysis of compounds, even at low concentrations. chromatographytoday.comchromatographyonline.com It is a valuable tool for analyzing a wide range of compounds with varying chemical properties by allowing adjustments to the mobile phase, stationary phase, and detection method. researchgate.net UHPLC systems, particularly when coupled with detectors like photodiode arrays (PDA), enable rapid analysis with high efficiency. lcms.cz For instance, UHPLC-PDA has been used for the identification and quantitative analysis of compounds in complex matrices, demonstrating good linearity and accuracy. lcms.cz

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine separation methods with mass spectrometry, are powerful tools for the analysis of complex samples, providing both separation and detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with mass spectrometry. researchgate.netnotulaebotanicae.ro It is particularly effective for the analysis of volatile and semi-volatile compounds. researchgate.netnotulaebotanicae.ro GC-MS is widely utilized in various analytical applications, including the analysis of natural product extracts and the identification of components in complex mixtures. notulaebotanicae.ronih.gov The technique involves the separation of compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column, followed by detection and identification using a mass selective detector. researchgate.netnotulaebotanicae.ro GC-MS analysis parameters, such as column type, temperature programs, and ionization methods, are optimized based on the properties of the analytes. notulaebotanicae.rosigmaaldrich.com While GC is typically used for volatile compounds, derivatization can be employed to make polar compounds, such as amino acids, amenable to GC-MS analysis by increasing their volatility. sigmaaldrich.com The characteristic fragments produced during MS analysis aid in the identification of compounds. sigmaaldrich.com

Advanced NMR and X-ray Diffraction Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction are indispensable techniques for the detailed structural elucidation of complex molecules like this compound.

NMR spectroscopy is a powerful method for determining the structure of organic molecules, providing information about the local environments of atoms and their connectivity. nih.govnih.govmeilerlab.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to obtain comprehensive structural data. nih.govresearchgate.net Advanced NMR techniques, including COSY, HSQC, and HMBC, provide crucial correlation information that aids in piecing together the molecular structure. researchgate.net Computer-Assisted Structure Elucidation (CASE) systems utilize NMR data to generate possible structural isomers and select the correct one based on predicted chemical shifts. meilerlab.orgresearchgate.net Recent advancements include machine learning frameworks that can predict structural connectivity directly from routine 1D NMR spectra. nih.govnih.gov

X-ray Diffraction, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgbeilstein-journals.orgbeilstein-journals.orgiitk.ac.in This technique is crucial for confirming the absolute structure and stereochemistry of complex molecules when suitable crystals can be obtained. meilerlab.orgrsc.org X-rays interact with the electrons of atoms in a crystal, producing a diffraction pattern that contains information about the atomic arrangement. iitk.ac.in Analyzing this pattern allows for the determination of the unit cell and the positions of atoms within the crystal lattice. iitk.ac.in Single-crystal X-ray analysis has been used in the structural verification of compounds related to kuanoniamines. rsc.org

Biophysical Characterization Techniques for Target Interaction Studies

Understanding how this compound interacts with biological targets is essential for evaluating its potential therapeutic applications. Biophysical characterization techniques provide insights into the binding affinity, kinetics, and thermodynamics of these interactions.

These techniques are widely used to study the interactions between molecules, such as proteins and ligands. psu.edunih.govnih.gov Key parameters characterized include the structure and binding site of the target, the binding site of the interacting molecule, binding stoichiometry, equilibrium constants (affinity), and kinetic rate constants. psu.edunih.govdynamic-biosensors.com A detailed biophysical characterization is crucial for efficient screening and lead optimization in drug discovery. psu.edu

Techniques employed in biophysical characterization include:

Surface Plasmon Resonance (SPR): Used to measure the binding of molecules in real-time, providing kinetic and affinity data. psu.edu

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine thermodynamic parameters (affinity, enthalpy, entropy). nih.govnih.gov

MicroScale Thermophoresis (MST) / TRIC: Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding, to determine binding affinity. nih.govleadxpro.com

Grating-Coupled Interferometry (GCI): Another label-free technique for measuring binding kinetics and affinity. dynamic-biosensors.comleadxpro.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the binding sites and conformational changes upon interaction. nih.gov

X-ray Diffraction: Can be used to determine the structure of protein-ligand complexes. nih.gov

Fluorescence Spectroscopy and Single Molecule Fluorescence Methods: Can monitor binding events and conformational changes through changes in fluorescence properties. nih.gov

Gel Mobility Shift Assay (EMSA): Used to study the binding of proteins to nucleic acids or other molecules by observing shifts in electrophoretic mobility. psu.edu

These techniques, among others, provide quantitative information about molecular interactions, enabling researchers to understand the nature and strength of this compound's binding to its biological targets. psu.edunih.govdynamic-biosensors.comleadxpro.com

Ecological and Chemoprotective Roles of Kuanoniamine E

Role in Marine Organism Defense Mechanisms

Sessile marine invertebrates, such as ascidians, are particularly vulnerable to predation due to their inability to flee from attackers. To counteract this, they have evolved to produce a diverse array of secondary metabolites that make them unpalatable or toxic to potential predators. The bright coloration of many ascidians that produce pyridoacridine alkaloids often serves as a warning signal to predators, a phenomenon known as aposematism, indicating the presence of these chemical defenses.

The defensive role of these alkaloids extends beyond deterring larger predators. Their antimicrobial and antifungal properties are crucial in preventing colonization by pathogenic microorganisms in the marine environment, where competition for space and resources is intense. This chemical shield is essential for maintaining the health and integrity of the organism.

Table 1: Bioactivity of Pyridoacridine Alkaloids

| Biological Activity | Function in Defense |

| Cytotoxicity | Deters predation by causing harm to predator cells. |

| Antimicrobial | Protects against pathogenic bacteria. |

| Antifungal | Prevents fungal infections. |

| Antiviral | Defends against viral pathogens. |

Kuanoniamine E as an Antifeedant Agent

A primary function of many pyridoacridine alkaloids is to act as antifeedants, deterring predators from consuming the organism. While direct studies on the antifeedant properties of this compound are limited, research on closely related compounds within the kuanoniamine family provides strong evidence for this role.

For instance, studies on Kuanoniamine C and Kuanoniamine D, isolated from the marine sponge Oceanapia sp., have demonstrated significant feeding deterrence against reef fish. These compounds, when incorporated into artificial diets, were rejected by fish, indicating their unpalatability. It is highly probable that this compound shares these antifeedant characteristics due to its structural similarity to other kuanoniamines.

The mechanism by which these alkaloids deter feeding is likely related to their bitter taste and potential toxicity. Predators that sample a small portion of an ascidian or sponge containing these compounds will experience a negative stimulus, leading them to avoid further consumption. This learned aversion is a critical survival mechanism for the prey organism.

Evolutionary Significance of Pyridoacridine Alkaloid Production in Marine Invertebrates

The production of pyridoacridine alkaloids in marine invertebrates is a result of significant evolutionary pressure. For sessile organisms that cannot rely on physical escape, chemical defense is a primary strategy for survival. The development of complex biosynthetic pathways to produce compounds like this compound represents a significant adaptive advantage.

The constant threat of predation has driven the diversification of these chemical defenses. Different predators may have varying levels of tolerance to specific toxins, leading to the evolution of a wide array of pyridoacridine structures. This chemical diversity increases the likelihood that at least some compounds will be effective against a broad range of potential threats.

Furthermore, the ecological success of ascidians in various marine habitats can be partly attributed to their effective chemical defenses. By deterring predators and preventing fouling by microorganisms, these alkaloids allow ascidians to thrive in competitive environments. The presence of these compounds in both the adult and larval stages of some species suggests that chemical defense is crucial throughout the organism's life cycle. The evolutionary investment in producing these metabolically costly compounds underscores their critical importance for the survival and proliferation of these marine invertebrates.

Future Research Directions and Emerging Paradigms

Elucidation of Remaining Biosynthetic Steps and Enzymology

Understanding the complete biosynthetic pathway of Kuanoniamine E is a significant area for future research. While some general pathways for pyridoacridine alkaloids have been proposed, the specific enzymatic steps involved in the formation of the unique structure of this compound remain largely unknown beilstein-journals.org. Identifying the genes and enzymes responsible for each transformation, including the formation of the thiazole (B1198619) ring and the incorporation of the side chain, would provide valuable insights into the biogenesis of this class of compounds. Research in this area could involve genomic and transcriptomic analysis of the producing organism (the Singaporean ascidian) and potentially associated microorganisms, as marine alkaloids are often produced by symbiotic microbes mdpi.commdpi.com. Techniques such as stable isotope feeding experiments could also help trace the precursors and intermediates in the pathway ub.edu. Elucidating the enzymology would not only deepen our understanding of natural product biosynthesis but could also open avenues for engineered biosynthesis and potentially increase the yield of this compound.

Development of Novel Synthetic Strategies for this compound and Analogues

The complex multicyclic structure of this compound presents challenges for chemical synthesis tandfonline.com. While synthetic approaches to related pyridoacridine and thiazolocarbazole structures have been explored, including microwave-assisted methods and cascade ring closures, novel strategies are needed for efficient and scalable synthesis of this compound ub.edutandfonline.comresearchgate.netresearchgate.net. Future research should focus on developing concise, high-yielding, and stereoselective synthetic routes. This could involve exploring new methodologies for constructing the pyridoacridine core and selectively introducing the thiazole ring and the specific side chain present in this compound. Developing flexible synthetic strategies would also enable the creation of novel analogues with modified structures, which could be crucial for structure-activity relationship (SAR) studies and the optimization of biological properties. mdpi.com

Comprehensive Mechanistic Characterization at the Molecular Level

While pyridoacridine alkaloids are generally known to exhibit cytotoxicity, often attributed to DNA intercalation and topoisomerase inhibition, the precise molecular mechanisms underlying the biological activities of this compound are not yet fully characterized beilstein-journals.orgpsu.edumdpi.comproquest.commdpi.com. Future research should aim for a comprehensive understanding of how this compound interacts with biological targets at the molecular level. This could involve detailed studies on its binding affinity to DNA, its effects on topoisomerase enzymes, and its interactions with other potential cellular targets. Investigating downstream signaling pathways affected by this compound using techniques such as Western blotting, quantitative PCR, and reporter assays would provide crucial insights into its cellular effects. proquest.commdpi.com Understanding the specific molecular targets and pathways is essential for assessing its therapeutic potential and identifying potential off-target effects.

Exploration of Additional In Vitro Preclinical Biological Activities

Pyridoacridine alkaloids have demonstrated a range of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects beilstein-journals.orgpsu.edumdpi.comilvo.be. While some studies may have explored certain activities of this compound or closely related kuanoniamines proquest.comnih.govfrontiersin.orgresearchgate.netnih.gov, a comprehensive evaluation of its full spectrum of preclinical in vitro biological activities is warranted. Future research should systematically screen this compound against a broader panel of cell lines (including various cancer types, microbial strains, viruses, and parasites) to identify novel activities psu.eduiaea.org. Furthermore, detailed studies on promising activities should be conducted to determine potency (e.g., IC50, MIC values) and evaluate its effects on key cellular processes such as cell proliferation, migration, invasion, and apoptosis mdpi.comnih.govfrontiersin.orgresearchgate.net.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Integrating omics technologies such as metabolomics and proteomics can provide a holistic view of the biological impact of this compound mdpi.comnih.govrevespcardiol.orgfrontiersin.orgnih.gov. Metabolomics can help identify changes in cellular metabolic profiles upon treatment with this compound, potentially revealing affected pathways and biomarkers of response or toxicity mdpi.comnih.govfrontiersin.orgnih.gov. Proteomics can provide insights into the proteins whose expression levels or modifications are altered by the compound, shedding light on affected cellular processes and potential protein targets nih.govrevespcardiol.orgfrontiersin.orgnih.gov. Combining these approaches can offer a more comprehensive understanding of the compound's mechanism of action and its effects on cellular systems nih.govfrontiersin.org. Future research should utilize these powerful tools to gain deeper insights into the biological footprint of this compound.

Q & A

Q. What are the key synthetic pathways for Kuanoniamine E, and how do reaction conditions influence yield and purity?

this compound is synthesized via a multi-step organic reaction pathway. For example, the Diels-Alder reaction between cyclohexadienone and ethyl vinyl ether forms a pyran derivative, followed by ozonolysis, α-bromination, and sequential reactions with thiourea to yield intermediates like aminothiazole derivatives. Final steps involve deamination and photolytic azide reactions . Methodologically, optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical for yield and purity. Researchers should employ HPLC and NMR to verify intermediate structures and purity at each step.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection is recommended. Researchers should cross-reference spectral data with literature values and report deviations in chemical shifts or retention times, which may indicate impurities or stereochemical variations .

Q. How should researchers design a preliminary study to assess this compound’s bioactivity?

Begin with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) using validated cell lines. Include positive and negative controls to contextualize results. Dose-response curves should span at least five concentrations, and statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates. Document all protocols in line with ethical guidelines for biochemical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design (e.g., cell line selection, assay conditions). Conduct a systematic review to identify confounding variables, such as differences in solvent systems (DMSO vs. aqueous buffers) or incubation times. Meta-analyses should stratify data by study quality (e.g., risk of bias assessment) and employ random-effects models to account for heterogeneity .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

Transitioning from lab-scale to pilot-scale synthesis requires addressing bottlenecks like regioselectivity in cycloaddition steps. Use computational chemistry (e.g., DFT calculations) to predict transition states and optimize catalyst design. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress and minimize side reactions .

Q. How should researchers validate the mechanistic hypotheses of this compound’s biological targets?